REACTION_CXSMILES
|
[NH2:1][NH2:2].[Cl:3][C:4]1[CH:9]=[C:8](Cl)[N:7]=[C:6]([S:11][CH3:12])[N:5]=1>ClCCl>[Cl:3][C:4]1[N:5]=[C:6]([S:11][CH3:12])[N:7]=[C:8]([NH:1][NH2:2])[CH:9]=1
|
Name
|
|
Quantity
|
162 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the bath was replaced with an ice bath
|
Type
|
CUSTOM
|
Details
|
allowed to slowly reach 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)SC)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |